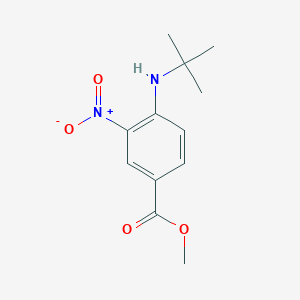

Methyl 4-(tert-butylamino)-3-nitrobenzoate

CAS No.: 1415819-82-7

Cat. No.: VC4954078

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415819-82-7 |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 |

| IUPAC Name | methyl 4-(tert-butylamino)-3-nitrobenzoate |

| Standard InChI | InChI=1S/C12H16N2O4/c1-12(2,3)13-9-6-5-8(11(15)18-4)7-10(9)14(16)17/h5-7,13H,1-4H3 |

| Standard InChI Key | LQHHRDVSGWRLCR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 4-(tert-butylamino)-3-nitrobenzoate belongs to the class of nitrobenzoates, featuring a benzene ring substituted at positions 3 and 4 with nitro (-NO) and tert-butylamino (-NH-C(CH)) groups, respectively. The methyl ester (-COOCH) at position 1 completes its structure. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1415819-82-7 |

| IUPAC Name | Methyl 4-(tert-butylamino)-3-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 252.27 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)N(C(C)(C)C))N+[O-] |

| InChI Key | LQHHRDVSGWRLCR-UHFFFAOYSA-N |

The compound’s planar nitro group and sterically hindered tert-butylamino moiety influence its crystallographic behavior. X-ray studies of analogous ethyl derivatives reveal intramolecular hydrogen bonds (N–H⋯O, N–H⋯N) that stabilize the molecular conformation, with π–π interactions (centroid distances: 3.785–3.863 Å) further consolidating the crystal lattice .

Spectroscopic Data

While direct spectroscopic data for the methyl derivative remains limited, related ethyl 4-(tert-butylamino)-3-nitrobenzoate exhibits characteristic IR absorptions at 1,680 cm (C=O stretch) and 1,520 cm (asymmetric NO stretch). H NMR spectra typically show resonances for tert-butyl protons at δ 1.4–1.5 ppm and aromatic protons between δ 7.5–8.2 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 4-(tert-butylamino)-3-nitrobenzoate involves sequential functionalization of benzoic acid derivatives:

-

Nitration: Methyl 4-aminobenzoate undergoes nitration at position 3 using nitric acid/sulfuric acid, yielding methyl 3-nitro-4-aminobenzoate.

-

Amination: The tert-butylamino group is introduced via nucleophilic substitution, where tert-butylamine displaces a leaving group (e.g., fluorine) in the presence of a base like -diisopropylethylamine (DIPEA) .

A representative procedure involves reacting methyl 4-fluoro-3-nitrobenzoate with tert-butylamine in dichloromethane, followed by purification via recrystallization from hexane .

Reaction Mechanisms

Crystallographic and Conformational Analysis

Hydrogen Bonding Networks

Crystallographic studies of ethyl 4-(tert-butylamino)-3-nitrobenzoate reveal intramolecular hydrogen bonds forming and ring motifs. Key interactions include:

-

N–H⋯O (2.00–2.15 Å) between the tert-butylamino NH and ester carbonyl oxygen.

-

C–H⋯O (2.30–2.45 Å) involving aromatic protons and nitro oxygen .

These interactions enforce coplanarity between the nitro group and benzene ring (O–N–C–C torsion angle: ±0.3–0.9°), enhancing molecular rigidity .

Packing Behavior

In the crystal lattice, molecules stack along the -axis, stabilized by intermolecular C–H⋯O bonds and π–π interactions between adjacent aromatic rings (distance: 3.79 Å) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing:

-

Heterocyclic compounds: Benzimidazoles and pyridines for antimicrobial agents.

-

Prodrugs: Nitroreductase-activated prodrugs for targeted cancer therapy.

| Quantity | Purity | Price (USD) |

|---|---|---|

| 1 g | 95% | 203 |

| 5 g | 95% | 573 |

| 10 g | 95% | 1,008 |

Prices reflect its high-value status in medicinal chemistry research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume